N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
Description
Properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-18-8-11(7-16-18)17-14(19)10-2-4-15-13(6-10)21-12-3-5-20-9-12/h2,4,6-8,12H,3,5,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWWWWIOWLSGNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.307 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, and a tetrahydrofuran moiety that may enhance solubility and bioavailability.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to act as inhibitors of key enzymes involved in inflammatory pathways, such as xanthine oxidase (XO) and p38 mitogen-activated protein kinases (MAPKs). These pathways are crucial in the regulation of inflammation and cellular proliferation.
- Anticancer Activity : Preliminary studies indicate that derivatives of isonicotinamide exhibit cytotoxic effects against cancer cell lines. The presence of the pyrazole moiety is believed to contribute to this activity by interfering with cellular signaling pathways critical for cancer cell survival.
Anticancer Activity
A study investigating aminopyrazole derivatives reported that compounds with similar structures demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). For instance, one derivative showed a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells, while exhibiting minimal toxicity towards normal fibroblasts .
| Compound | Cell Line | Growth Inhibition (%) | Toxicity to Fibroblasts (%) |
|---|---|---|---|
| A | HepG2 | 54.25 | 80.06 |
| B | HeLa | 38.44 | 75.00 |
Anti-inflammatory Activity
This compound has also been explored for its anti-inflammatory properties. In vitro studies indicated that related compounds could inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in human monocytic cell lines .
Case Study 1: Inhibition of Xanthine Oxidase
A series of isonicotinamide derivatives were synthesized and evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in gout and inflammatory diseases. One compound exhibited an IC50 value of , indicating potent inhibitory activity compared to standard drugs .
Case Study 2: Cytotoxicity Profiling
In a comparative study, derivatives including the tetrahydrofuran moiety were screened against multiple cancer cell lines. The results suggested that modifications at specific positions on the pyrazole ring could enhance cytotoxicity while minimizing toxicity towards normal cells .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The moderate yield (35%) of ’s compound highlights challenges in synthesizing heterocyclic carboxamides, suggesting similar hurdles for the target compound .
- High HPLC purity (>98%) in underscores rigorous quality control for bioactive analogs, a standard likely applicable to the target compound .
Pharmacological and Industrial Relevance
- Compound : The trifluoromethyl group and imidazole-pyrrole scaffold imply antifungal or anti-inflammatory activity, though biological data are unspecified .
Research Findings and Methodological Insights
Q & A
What are the optimized synthetic routes for N-(1-methyl-1H-pyrazol-4-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide, and how do reaction conditions influence yield?
Basic Research Question
The compound can be synthesized via coupling reactions between pyrazole and isonicotinamide derivatives. A common approach involves activating the carboxyl group of isonicotinamide using coupling agents like NMI-MsCl (N-methylimidazole-methanesulfonyl chloride), followed by nucleophilic substitution with a pyrazole amine derivative. Reaction conditions (e.g., solvent polarity, temperature, and base selection) critically impact yield. For example, dimethylformamide (DMF) with K₂CO₃ at room temperature is effective for analogous pyrazole-isonicotinamide couplings, achieving yields >80% .
How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?
Basic Research Question
¹H/¹³C NMR is essential for verifying the pyrazole and tetrahydrofuran (THF) moieties. The pyrazole’s methyl group (1.38 ppm, d, J=6.4 Hz) and the THF’s oxymethine proton (5.01–5.03 ppm, m) are diagnostic signals. High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., ESIMS m/z: ~392 for similar compounds) and confirm the absence of side products .
What advanced crystallographic methods are recommended for resolving ambiguities in the compound’s 3D structure?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard. SHELXL’s robust algorithms handle high-resolution data and twinning, common in heterocyclic systems. For example, SHELXL’s "TWIN" command can refine twinned crystals, while "DFIX" restraints improve bond-length accuracy in flexible THF rings .
How should researchers address contradictions in reported synthetic yields for pyrazole-isonicotinamide derivatives?
Advanced Research Question
Discrepancies often arise from differences in purification methods or solvent effects. For instance, compounds synthesized in DMF may yield higher purity (>98% HPLC) than those in THF due to better solubility of intermediates. Cross-validate results using alternative characterization (e.g., TLC monitoring vs. LCMS) and replicate conditions from peer studies (e.g., K₂CO₃ vs. NaH as a base) .
What strategies are employed to correlate structural modifications of this compound with biological activity?
Advanced Research Question
Structure-activity relationship (SAR) studies focus on substituent effects. For example:
- Pyrazole methylation : Enhances metabolic stability by reducing CYP450 oxidation.
- THF-oxy group : Adjusts solubility via hydrogen bonding.
Use molecular docking (e.g., AutoDock Vina) to predict binding to target proteins, complemented by in vitro assays (e.g., kinase inhibition). Replace the THF ring with morpholine in control experiments to isolate steric/electronic contributions .
How can density functional theory (DFT) elucidate the compound’s electronic properties?
Advanced Research Question
DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-rich pyrazole ring may act as a nucleophile in electrophilic substitutions. Compare calculated NMR chemical shifts with experimental data to validate tautomeric forms (e.g., pyrazole N-H vs. methylated N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
